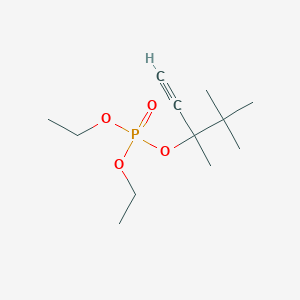
Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphate group attached to a highly branched alkyne, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate typically involves the reaction of 3,4,4-trimethylpent-1-yn-3-ol with diethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4,4-trimethylpent-1-yn-3-ol+diethyl phosphite→Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine oxides.
Scientific Research Applications
Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,4-trimethylpent-1-yn-3-ol: A precursor in the synthesis of Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate.
Diethyl phosphite: Another organophosphorus compound with similar reactivity.
3,4,4-trimethylpent-1-yne: A structurally related alkyne.
Uniqueness
This compound is unique due to its combination of a highly branched alkyne and a phosphate group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61570-76-1 |
|---|---|
Molecular Formula |
C12H23O4P |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate |
InChI |
InChI=1S/C12H23O4P/c1-8-12(7,11(4,5)6)16-17(13,14-9-2)15-10-3/h1H,9-10H2,2-7H3 |
InChI Key |
QYSMHXIUZYOUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)(C#C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















